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Introduction
B220, also known as CD45R, is a protein tyrosine phosphatase and an isoform of CD45,

predominantly expressed on the surface of B lymphocytes at all stages of differentiation, with

the exception of plasma cells. It is also found on a subset of T cells and dendritic cells.

Immunohistochemical (IHC) detection of B220 in formalin-fixed, paraffin-embedded (FFPE)

tissue sections is a valuable tool for identifying and characterizing B-cell populations in normal

and pathological tissues, particularly in the context of lymphoid neoplasms and immunology

research. This document provides a detailed protocol and supporting information for successful

B220 staining in FFPE tissues.
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Parameter Recommendation Expected Outcome/Notes

Primary Antibody Clone RA3-6B2

A widely validated clone for

IHC in paraffin-embedded

tissue.

Primary Antibody Dilution 1:100 - 1:500

Optimal dilution should be

determined by titration for each

new antibody lot and tissue

type.

Antigen Retrieval
Heat-Induced Epitope

Retrieval (HIER)

Citrate buffer (pH 6.0) or Tris-

EDTA buffer (pH 9.0) are

commonly used.

Incubation Time (Primary)
1 hour at room temperature or

overnight at 4°C

Overnight incubation may

increase signal intensity.

Detection System
Polymer-based HRP or AP

systems

These systems offer high

sensitivity and low

background.

Positive Control Tissue Tonsil, Spleen, or Lymph Node

These tissues contain

abundant B cells and serve as

excellent positive controls.[1]

Negative Control

Isotype control antibody at the

same concentration as the

primary antibody

Essential for assessing non-

specific staining.

Table 2: Example of Antigen Retrieval Optimization
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Antigen
Retrieval
Buffer

Temperature
and Time

Staining
Intensity
(Semi-
quantitative
score 0-4+)

Background
Staining

Notes

Citrate Buffer

(pH 6.0)

95-100°C for 20

minutes
3+ Low

Good for many

antibodies and

tissues.

Tris-EDTA Buffer

(pH 9.0)

95-100°C for 20

minutes
4+ Low to moderate

May provide

stronger signal

for some

epitopes but can

sometimes

increase

background.

No Antigen

Retrieval
N/A 0-1+ N/A

Generally results

in weak to no

staining due to

epitope masking

by formalin

fixation.

Experimental Protocols
Detailed Methodology for B220 Immunohistochemistry
1. Deparaffinization and Rehydration:

Place slides in a xylene bath twice for 5 minutes each to remove paraffin.

Transfer slides through a graded series of ethanol solutions:

100% ethanol, twice for 3 minutes each.

95% ethanol for 3 minutes.
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70% ethanol for 3 minutes.

Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

Immerse slides in a staining dish filled with the chosen antigen retrieval solution (e.g., Citrate

Buffer, pH 6.0).

Heat the solution with the slides to 95-100°C in a water bath, steamer, or pressure cooker for

20-30 minutes.

Allow the slides to cool in the buffer for at least 20 minutes at room temperature.

Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20) twice for 5 minutes

each.

3. Peroxidase and Protein Blocking:

Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature

to block endogenous peroxidase activity.

Rinse slides with wash buffer twice for 5 minutes each.

Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in wash buffer)

for 30-60 minutes at room temperature to minimize non-specific antibody binding.

4. Primary Antibody Incubation:

Dilute the anti-B220 primary antibody (e.g., clone RA3-6B2) to the optimized concentration in

antibody diluent.

Drain the blocking solution from the slides and apply the diluted primary antibody.

Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

5. Detection:

Rinse slides with wash buffer three times for 5 minutes each.
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Apply a biotin-free, polymer-based horseradish peroxidase (HRP) conjugated secondary

antibody according to the manufacturer's instructions. These systems generally provide

higher sensitivity and lower background compared to traditional avidin-biotin systems.

Incubate for 30-60 minutes at room temperature.

Rinse slides with wash buffer three times for 5 minutes each.

6. Chromogen and Counterstaining:

Prepare the chromogen solution (e.g., DAB) according to the manufacturer's protocol.

Apply the chromogen to the slides and incubate for 5-10 minutes, or until the desired brown

color intensity is reached.

Rinse slides with distilled water to stop the reaction.

Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.

7. Dehydration and Mounting:

Dehydrate the slides through a graded series of ethanol solutions (70%, 95%, 100%).

Clear the slides in xylene.

Apply a coverslip using a permanent mounting medium.
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Caption: Experimental workflow for B220 immunohistochemical staining.
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Caption: Conceptual B-cell receptor signaling pathway involving B220.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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